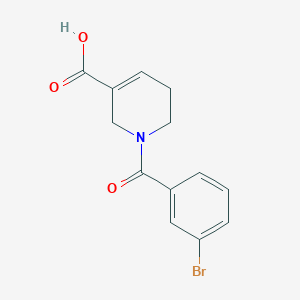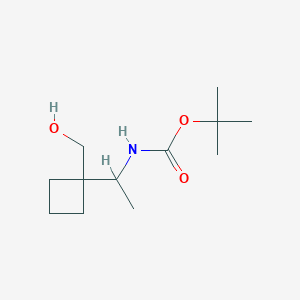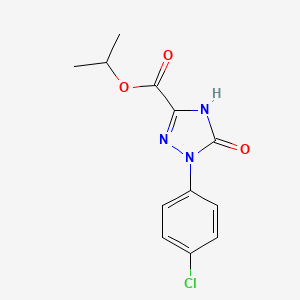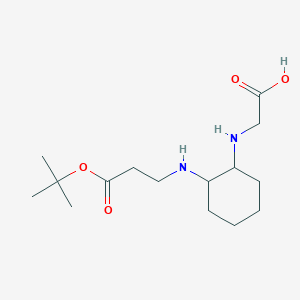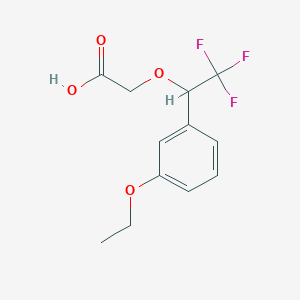
2-(1-(3-Ethoxyphenyl)-2,2,2-trifluoroethoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(3-Ethoxyphenyl)-2,2,2-trifluoroethoxy)acetic acid is an organic compound that features a trifluoromethyl group, an ethoxy group, and a phenyl ring. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3-Ethoxyphenyl)-2,2,2-trifluoroethoxy)acetic acid typically involves the reaction of 3-ethoxyphenol with 2,2,2-trifluoroethyl bromide under basic conditions to form the intermediate 1-(3-ethoxyphenyl)-2,2,2-trifluoroethanol. This intermediate is then reacted with chloroacetic acid in the presence of a base to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-(3-Ethoxyphenyl)-2,2,2-trifluoroethoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) in methanol.
Major Products
Oxidation: Formation of quinones.
Reduction: Conversion to 2-(1-(3-methylphenyl)-2,2,2-trifluoroethoxy)acetic acid.
Substitution: Formation of various substituted acetic acids depending on the nucleophile used.
Applications De Recherche Scientifique
2-(1-(3-Ethoxyphenyl)-2,2,2-trifluoroethoxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique trifluoromethyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(1-(3-Ethoxyphenyl)-2,2,2-trifluoroethoxy)acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The phenyl ring and ethoxy group contribute to the compound’s overall hydrophobicity and electronic properties, influencing its interaction with biological membranes and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-(3-Methoxyphenyl)-2,2,2-trifluoroethoxy)acetic acid
- 2-(1-(3-Ethoxyphenyl)-2,2,2-trifluoroethoxy)propionic acid
Uniqueness
2-(1-(3-Ethoxyphenyl)-2,2,2-trifluoroethoxy)acetic acid is unique due to the presence of both the ethoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable tool in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C12H13F3O4 |
|---|---|
Poids moléculaire |
278.22 g/mol |
Nom IUPAC |
2-[1-(3-ethoxyphenyl)-2,2,2-trifluoroethoxy]acetic acid |
InChI |
InChI=1S/C12H13F3O4/c1-2-18-9-5-3-4-8(6-9)11(12(13,14)15)19-7-10(16)17/h3-6,11H,2,7H2,1H3,(H,16,17) |
Clé InChI |
NOMQSUKUVRFGJF-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1)C(C(F)(F)F)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


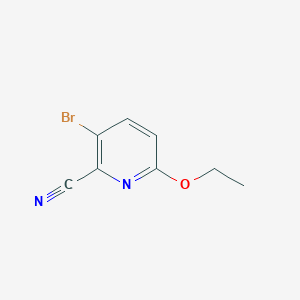
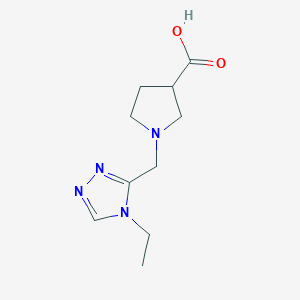
![4-(Furan-2-yl)-2-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B12996603.png)
![Rel-(1R,5S)-8-methyl-3-azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B12996616.png)
![3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-1-amine](/img/structure/B12996622.png)
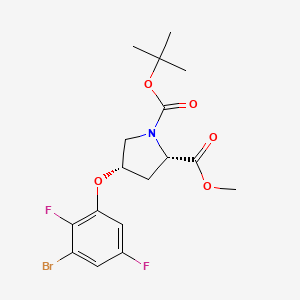
![2-(2-Aminoethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12996642.png)
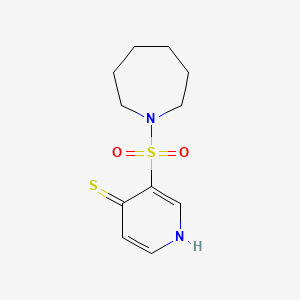
![Ethyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B12996652.png)

